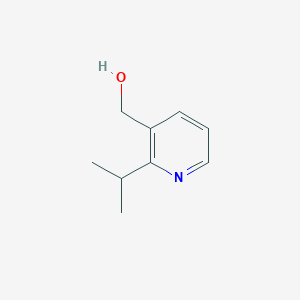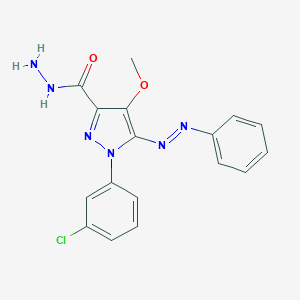![molecular formula C6H8BrClO3 B069343 [(2S)-1-bromo-4-chloro-4-oxobutan-2-yl] acetate CAS No. 191354-46-8](/img/structure/B69343.png)
[(2S)-1-bromo-4-chloro-4-oxobutan-2-yl] acetate
描述
[(2S)-1-bromo-4-chloro-4-oxobutan-2-yl] acetate is an organic compound with the molecular formula C6H8BrClO3. This compound is characterized by the presence of a bromine atom, a chlorine atom, and an acetate group attached to a butanone backbone. It is used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-1-bromo-4-chloro-4-oxobutan-2-yl] acetate typically involves the reaction of 4-chloro-4-oxobutanoic acid with bromine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process involves the following steps:
Bromination: 4-chloro-4-oxobutanoic acid is treated with bromine in the presence of a suitable solvent, such as dichloromethane, to introduce the bromine atom.
Acetylation: The brominated intermediate is then reacted with acetic anhydride to form the acetate ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs.
化学反应分析
Types of Reactions
[(2S)-1-bromo-4-chloro-4-oxobutan-2-yl] acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Oxidation: Oxidative reactions can convert the compound into carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed
Nucleophilic Substitution: Products include substituted amines, thiols, and ethers.
Reduction: Products include alcohols and alkanes.
Oxidation: Products include carboxylic acids and ketones.
科学研究应用
[(2S)-1-bromo-4-chloro-4-oxobutan-2-yl] acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biochemical pathways.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of [(2S)-1-bromo-4-chloro-4-oxobutan-2-yl] acetate involves its interaction with nucleophiles and electrophiles. The bromine and chlorine atoms act as leaving groups, facilitating nucleophilic substitution reactions. The acetate group can participate in esterification and hydrolysis reactions, making the compound versatile in various chemical transformations.
相似化合物的比较
[(2S)-1-bromo-4-chloro-4-oxobutan-2-yl] acetate can be compared with similar compounds such as:
[(2S)-1-bromo-4-chloro-4-oxobutan-2-yl] chloride: This compound has a chloride group instead of an acetate group, making it more reactive in nucleophilic substitution reactions.
[(2S)-1-bromo-4-chloro-4-oxobutan-2-yl] bromide: This compound has a bromide group instead of an acetate group, which can influence its reactivity and solubility.
[(2S)-1-bromo-4-chloro-4-oxobutan-2-yl] alcohol: This compound has a hydroxyl group instead of an acetate group, making it more suitable for hydrogen bonding and different types of chemical reactions.
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific research applications.
属性
IUPAC Name |
[(2S)-1-bromo-4-chloro-4-oxobutan-2-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrClO3/c1-4(9)11-5(3-7)2-6(8)10/h5H,2-3H2,1H3/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVBDITHCXIJZPQ-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(CC(=O)Cl)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H](CC(=O)Cl)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001260382 | |
| Record name | (3S)-3-(Acetyloxy)-4-bromobutanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001260382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191354-46-8 | |
| Record name | (3S)-3-(Acetyloxy)-4-bromobutanoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=191354-46-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3S)-3-(Acetyloxy)-4-bromobutanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001260382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


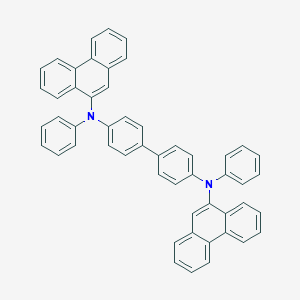
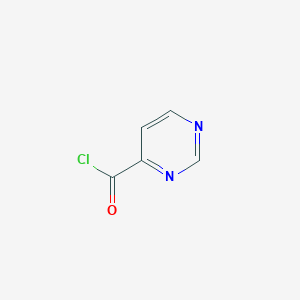
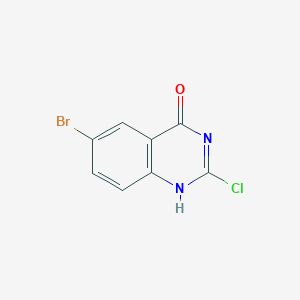
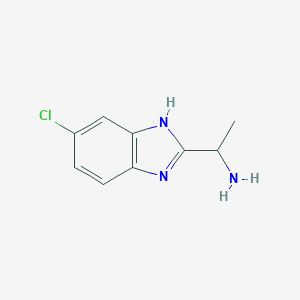
![4-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}-1,3-thiazol-2-amine](/img/structure/B69272.png)
![6-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one](/img/structure/B69279.png)
![[1-(Benzenesulfonyl)indol-5-yl]methanol](/img/structure/B69280.png)
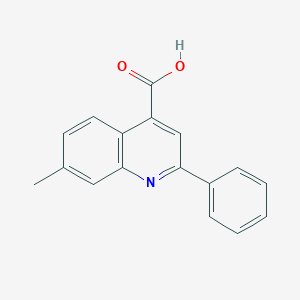
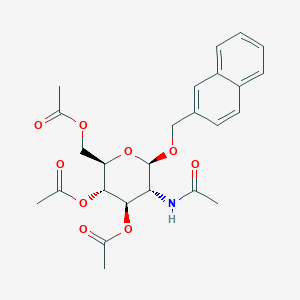
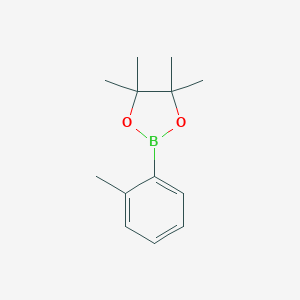
![(6R,7aR)-2-Ethyl-6-hydroxyhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B69285.png)
